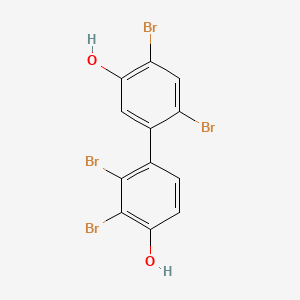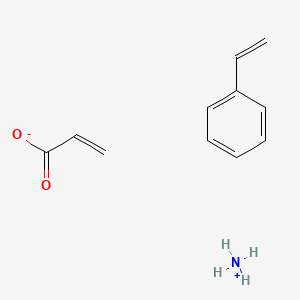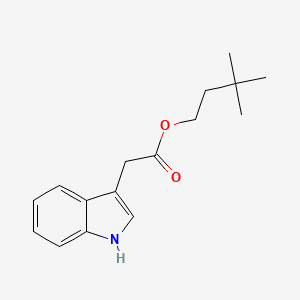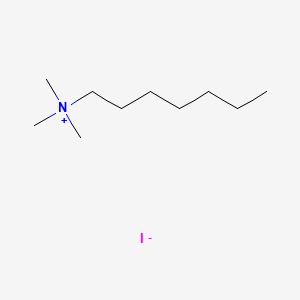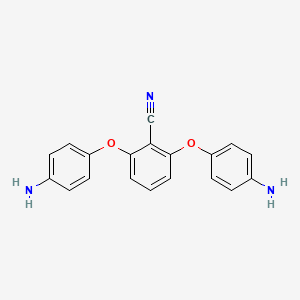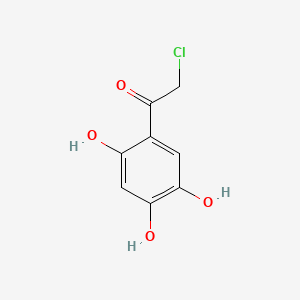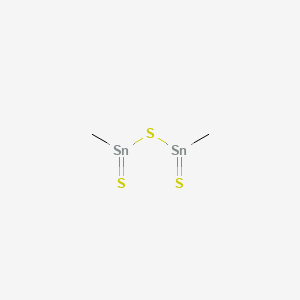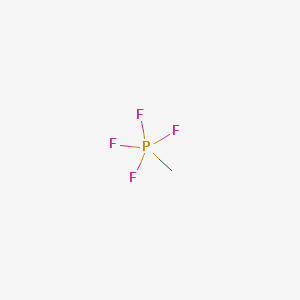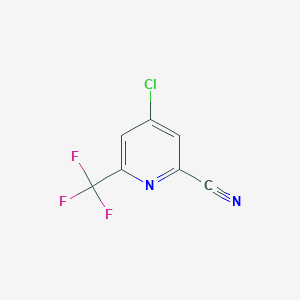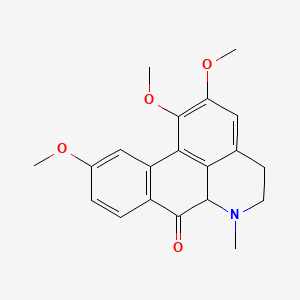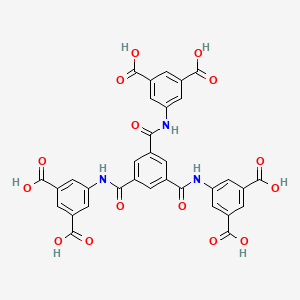
5,5',5''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid is a complex organic compound with the molecular formula C33H21N3O15. It is known for its intricate structure, which includes multiple carboxylic acid groups and amide linkages. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes .
Méthodes De Préparation
The synthesis of 5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid typically involves the reaction of 1,3,5-benzenetricarbonyl trichloride with 5-aminoisophthalic acid under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of carboxylic acid groups to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid has several scientific research applications:
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and interactions with metal ions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form porous structures.
Mécanisme D'action
The mechanism of action of 5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid involves its ability to form coordination complexes with metal ions. The carboxylic acid groups and amide linkages provide multiple binding sites for metal ions, leading to the formation of stable MOFs. These frameworks can interact with various molecules, facilitating processes like catalysis and adsorption .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid is unique due to its specific structure and binding capabilities. Similar compounds include:
1,3,5-Benzenetricarbonyl trichloride: Used as a precursor in the synthesis of the target compound.
5-Aminoisophthalic acid: Another precursor that provides the amide linkages in the final product.
These compounds share some structural similarities but differ in their functional groups and overall reactivity, making 5,5’,5’'-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triisophthalic acid particularly suited for specific applications in MOF synthesis and advanced material development.
Propriétés
Formule moléculaire |
C33H21N3O15 |
|---|---|
Poids moléculaire |
699.5 g/mol |
Nom IUPAC |
5-[[3,5-bis[(3,5-dicarboxyphenyl)carbamoyl]benzoyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H21N3O15/c37-25(34-22-7-16(28(40)41)4-17(8-22)29(42)43)13-1-14(26(38)35-23-9-18(30(44)45)5-19(10-23)31(46)47)3-15(2-13)27(39)36-24-11-20(32(48)49)6-21(12-24)33(50)51/h1-12H,(H,34,37)(H,35,38)(H,36,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51) |
Clé InChI |
NVVSBGKOCVJBLM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


